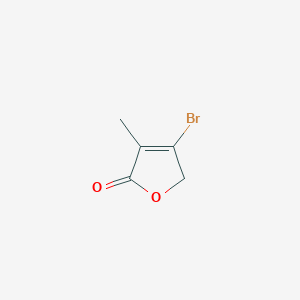

4-Bromo-3-methyl-2,5-dihydrofuran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

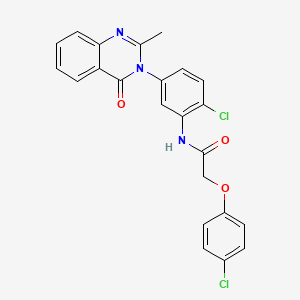

4-Bromo-3-methyl-2,5-dihydrofuran-2-one , also known by its IUPAC name 4-bromo-3-methyl-2(5H)-furanone , is a chemical compound with the molecular formula C5H5BrO2 . It is a pale yellow to white crystalline powder with a melting point range of 56-57°C . This compound belongs to the class of furanones and contains a bromine atom attached to a five-membered furan ring.

Applications De Recherche Scientifique

Pharmaceutical Research

4-Bromo-3-methyl-2,5-dihydrofuran-2-one is utilized in pharmaceutical research for the synthesis of complex molecules. Its reactivity allows for the formation of diverse pharmacologically active compounds. For instance, it can be used to create building blocks for drugs that target neurological disorders due to its ability to cross the blood-brain barrier .

Agrochemical Development

In agrochemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its bromine atom is particularly useful for further reactions, such as coupling with other organic fragments, which is essential for developing new agrochemical agents .

Materials Science

The compound’s unique structure is beneficial in the development of new materials, including polymers and coatings. Its ability to undergo polymerization reactions makes it a valuable monomer for creating polymers with specific properties .

Organic Synthesis

4-Bromo-3-methyl-2,5-dihydrofuran-2-one is a versatile reagent in organic synthesis. It is often employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, due to its ability to act as an electrophile .

Polymer Chemistry

This compound finds applications in polymer chemistry, where it is used to modify the properties of polymers. It can be incorporated into polymer chains to alter their thermal stability, mechanical strength, and chemical resistance .

Analytical Chemistry

In analytical chemistry, 4-Bromo-3-methyl-2,5-dihydrofuran-2-one is used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the accurate quantification and analysis of complex mixtures .

Biochemistry

The compound plays a role in biochemical studies, particularly in the investigation of enzyme-catalyzed reactions. Its structure can mimic certain natural substrates, allowing researchers to study enzyme mechanisms and inhibition .

Environmental Science

Environmental scientists use 4-Bromo-3-methyl-2,5-dihydrofuran-2-one to study the degradation of organic compounds in the environment. Its breakdown products can be monitored to understand the environmental impact of various chemicals .

Propriétés

IUPAC Name |

3-bromo-4-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASBMEPRZZCXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(COC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-2,5-dihydrofuran-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)